2-(3-(Thiophen-3-yl)phenyl)ethanamine
CAS No.: 1181248-34-9
Cat. No.: VC3017061
Molecular Formula: C12H13NS
Molecular Weight: 203.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1181248-34-9 |
---|---|
Molecular Formula | C12H13NS |
Molecular Weight | 203.31 g/mol |
IUPAC Name | 2-(3-thiophen-3-ylphenyl)ethanamine |
Standard InChI | InChI=1S/C12H13NS/c13-6-4-10-2-1-3-11(8-10)12-5-7-14-9-12/h1-3,5,7-9H,4,6,13H2 |
Standard InChI Key | WMTNKIFTYQZVGG-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)C2=CSC=C2)CCN |
Canonical SMILES | C1=CC(=CC(=C1)C2=CSC=C2)CCN |
Introduction
Chemical Structure and Properties
2-(3-(Thiophen-3-yl)phenyl)ethanamine (C₁₂H₁₃NS) is characterized by a thiophene ring connected at its 3-position to the meta position of a phenyl ring, which is further substituted with an ethanamine group. This compound belongs to the broader class of phenethylamines, which are known for their diverse pharmacological properties.
Physical and Chemical Properties
The compound exhibits specific physical and chemical properties that define its behavior in various environments and reactions, as summarized in Table 1.
Table 1: Physical and Chemical Properties of 2-(3-(Thiophen-3-yl)phenyl)ethanamine
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₃NS |
Molecular Weight | 203.31 g/mol |
Appearance | Typically a solid at room temperature |
Solubility | Soluble in most organic solvents |
InChI | InChI=1S/C12H13NS/c13-6-4-10-2-1-3-11(8-10)12-5-7-14-9-12 |
InChIKey | WMTNKIFTYQZVGG-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)C2=CSC=C2)CCN |
The molecule contains a thiophene ring, which is a five-membered aromatic heterocycle containing a sulfur atom. This structural element contributes significantly to the compound's electronic properties and reactivity patterns .
Structural Characterization
The structural elucidation of 2-(3-(Thiophen-3-yl)phenyl)ethanamine typically involves various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides critical information about the proton and carbon environments within the molecule. For thiophene-containing compounds, the characteristic proton signals for the thiophene ring typically appear in the aromatic region between δ 7.0-7.5 ppm .
Synthesis Methods
Several synthetic approaches can be employed to prepare 2-(3-(Thiophen-3-yl)phenyl)ethanamine, drawing from established protocols for similar compounds. These methods generally involve the formation of the thiophene-phenyl bond followed by functionalization to introduce the ethanamine group.
Cross-Coupling Approach
One common synthetic pathway involves cross-coupling reactions, particularly Suzuki-Miyaura coupling between 3-bromothiophene and 3-(2-aminoethyl)phenylboronic acid or similar precursors . This approach allows for the controlled formation of the aryl-heteroaryl bond under mild conditions, typically using palladium catalysts.
Reduction of Nitrile Intermediates
Another viable synthetic route involves the preparation of the corresponding nitrile intermediate (3-(thiophen-3-yl)phenylacetonitrile) followed by reduction to yield the desired amine. The reduction can be accomplished using lithium aluminum hydride (LiAlH₄) or other suitable reducing agents .
Table 2: Comparison of Synthetic Routes for 2-(3-(Thiophen-3-yl)phenyl)ethanamine
Synthetic Approach | Key Reagents | Typical Conditions | Advantages | Limitations |
---|---|---|---|---|
Cross-Coupling | Pd catalyst, Boronic acid derivative | 70-90°C, 4-8h | High regioselectivity | Requires air-sensitive catalysts |
Nitrile Reduction | LiAlH₄ or H₂/Raney Ni | 0-25°C, 2-4h | Simple scale-up | Handling of pyrophoric reagents |
Reductive Amination | Aldehyde precursor, NaBH₃CN | RT, 12-24h | Mild conditions | Moderate yields |
General Synthetic Procedure
A typical procedure for synthesizing similar thiophene derivatives involves several steps :
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Formation of the thiophene-phenyl bond through cross-coupling reactions
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Functionalization of the side chain to introduce the amine group
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Purification through column chromatography or recrystallization
The final product is typically characterized through various spectroscopic techniques including NMR, IR, and mass spectrometry to confirm its structure and purity .
Spectroscopic Characterization
Comprehensive spectroscopic analysis is essential for confirming the structure and purity of 2-(3-(Thiophen-3-yl)phenyl)ethanamine.
NMR Spectroscopy
The ¹H NMR spectrum of 2-(3-(Thiophen-3-yl)phenyl)ethanamine would typically display characteristic signals for the aromatic protons of both the thiophene and phenyl rings, as well as the aliphatic protons of the ethanamine moiety. Based on the patterns observed in similar compounds, the following assignments can be anticipated:
Table 3: Expected ¹H NMR Signals for 2-(3-(Thiophen-3-yl)phenyl)ethanamine
Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
---|---|---|---|
Thiophene-H | 7.2-7.5 | m | 3H |
Phenyl-H | 7.0-7.4 | m | 4H |
-CH₂-NH₂ | 2.8-3.0 | t | 2H |
Phenyl-CH₂- | 2.6-2.8 | t | 2H |
-NH₂ | 1.3-1.6 | br s | 2H |
Similarly, the ¹³C NMR spectrum would display signals corresponding to the carbon atoms in the thiophene ring (typically 120-140 ppm), the phenyl ring (125-145 ppm), and the aliphatic carbon atoms of the ethanamine chain (35-45 ppm) .
Mass Spectrometry
Mass spectrometric analysis of the compound would typically show a molecular ion peak [M]⁺ at m/z 203, corresponding to its molecular weight. Fragmentation patterns would likely include the loss of NH₂ (m/z 186) and cleavage of the ethanamine side chain .
Computational Studies
Computational studies provide valuable insights into the electronic properties, molecular geometry, and reactivity of thiophene-containing compounds like 2-(3-(Thiophen-3-yl)phenyl)ethanamine.
Molecular Geometry
Property | Predicted Value | Method |
---|---|---|
HOMO Energy | -5.7 to -6.0 eV | DFT/B3LYP |
LUMO Energy | -1.0 to -1.3 eV | DFT/B3LYP |
HOMO-LUMO Gap | 4.5-4.8 eV | DFT/B3LYP |
Dipole Moment | 1.5-2.0 Debye | DFT/B3LYP |
These properties influence the compound's reactivity, stability, and potential interactions with biological targets .
Future Research Directions
Biological Evaluation
Comprehensive biological screening of 2-(3-(Thiophen-3-yl)phenyl)ethanamine is necessary to establish its pharmacological profile. This would include:
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Receptor binding studies to identify potential molecular targets
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Functional assays to characterize agonist/antagonist properties
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In vitro and in vivo evaluations of efficacy and safety
Structural Modifications
Systematic structural modifications could be explored to develop structure-activity relationships and potentially enhance desirable properties:
Table 5: Potential Structural Modifications and Expected Effects
Modification | Expected Effect | Rationale |
---|---|---|
Halogenation of thiophene | Enhanced metabolic stability | Blocking metabolic sites |
Substitution on phenyl ring | Altered receptor selectivity | Modifying electronic distribution |
N-alkylation | Improved BBB penetration | Increased lipophilicity |
Introduction of chiral center | Stereoselectivity in binding | Enhanced target specificity |
These modifications would aim to optimize the compound's pharmacokinetic properties, target selectivity, and therapeutic index .
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